molecular formula C13H20N2O2S B4755623 N'-octanoylthiophene-2-carbohydrazide

N'-octanoylthiophene-2-carbohydrazide

Cat. No.: B4755623
M. Wt: 268.38 g/mol
InChI Key: IIWYIVHCKQEPLY-UHFFFAOYSA-N
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Description

N’-octanoylthiophene-2-carbohydrazide is a chemical compound that belongs to the class of carbohydrazides It is characterized by the presence of an octanoyl group attached to the nitrogen atom of thiophene-2-carbohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-octanoylthiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbohydrazide with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of N’-octanoylthiophene-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring consistent product quality and yield. The purification steps are also scaled up, often involving continuous chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N’-octanoylthiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-octanoylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cellular membranes, leading to disruption of membrane integrity and function. It can also bind to metal ions, forming complexes that can interfere with enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-octanoylthiophene-2-carbohydrazide is unique due to the presence of the octanoyl group, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications where membrane interaction is crucial, such as antimicrobial and anticancer research .

Properties

IUPAC Name

N'-octanoylthiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-3-4-5-6-9-12(16)14-15-13(17)11-8-7-10-18-11/h7-8,10H,2-6,9H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWYIVHCKQEPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NNC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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